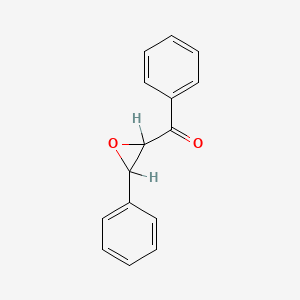

1,3-二苯基-2,3-环氧-1-丙酮

描述

1,3-Diphenyl-2,3-epoxy-1-propanone, also known as dibenzylideneacetone epoxide , is a heterocyclic compound with the following chemical formula: C15H12O2 . It features a three-membered epoxy ring and two phenyl groups attached to the central carbon atom.

Synthesis Analysis

The synthesis of this compound involves the reaction of benzaldehyde (or its derivatives) with acetylacetone in the presence of a base. The resulting product undergoes an epoxidation step, leading to the formation of 1,3-diphenyl-2,3-epoxy-1-propanone .

Molecular Structure Analysis

The molecular structure of 1,3-diphenyl-2,3-epoxy-1-propanone consists of a planar three-membered epoxy ring with two phenyl groups attached. The epoxide functional group is highly reactive due to the strained ring, making it a crucial moiety in various chemical reactions .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

科学研究应用

Pharmaceutical Research: Anticancer Properties

Chalcone oxide has been extensively studied for its potential anticancer properties. It’s known to exhibit inhibitory activity against various cancer cell lines. The compound’s ability to interfere with the cell cycle and induce apoptosis makes it a promising candidate for cancer therapy research .

Material Science: Non-Linear Optics

In material science, chalcone oxide derivatives have applications in non-linear optics due to their ability to modulate light. They are investigated for use in optical switches and as materials for data storage .

Chemical Synthesis: Organic Light Emitting Diodes (OLEDs)

Chalcone oxide is used as a precursor in the synthesis of fluorescent polyphenylene dendrimers, which are important components in OLEDs. These dendrimers are used as light emitters, providing bright and efficient lighting and display technologies .

Biological Research: Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, which is crucial in the study of disease mechanisms and the development of new drugs. By inhibiting specific enzymes, researchers can better understand disease progression and identify therapeutic targets .

Antimicrobial Activity: Antibacterial and Antifungal Applications

Chalcone oxide derivatives have demonstrated significant antibacterial and antifungal activities. They are being researched for their ability to overcome antibiotic resistance and provide new pathways for treating infectious diseases .

Pharmacotherapeutics: Anti-Inflammatory Properties

The anti-inflammatory properties of chalcone oxide make it a subject of interest in pharmacotherapeutic research. It’s being explored for the treatment of chronic inflammatory diseases and as a potential analgesic compound .

作用机制

Target of Action

It’s known that oxirane compounds can react with a variety of biological targets, including proteins and dna, due to their electrophilic nature .

Mode of Action

Oxiranes are known to be reactive molecules that can undergo ring-opening reactions under both acidic and basic conditions . This reactivity might play a role in its interaction with biological targets.

Biochemical Pathways

It’s known that oxiranes can participate in various biochemical reactions due to their reactivity .

Pharmacokinetics

The compound’s molecular weight (22426) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

Given the reactivity of oxiranes, it’s possible that the compound could cause modifications to cellular proteins and dna .

Action Environment

Factors such as ph and temperature could potentially affect the reactivity of the oxirane ring and thus the compound’s biological activity .

未来方向

Research on this compound continues, exploring its applications in materials science, organic synthesis, and photochemistry. Investigating novel reactions and optimizing its use as a cross-linking agent or photoinitiator could lead to exciting developments .

: Sigma-Aldrich: 1,3-DIPHENYL-2,3-EPOXY-1-PROPANONE : NIST Chemistry WebBook: 1,3-Diphenyl-2,3-epoxy-1-propanone

属性

IUPAC Name |

phenyl-(3-phenyloxiran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGMJZQVDNZRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968993 | |

| Record name | Chalcone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diphenyl-2,3-epoxy-1-propanone | |

CAS RN |

5411-12-1, 7570-86-7 | |

| Record name | Chalcone epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 2,3-epoxy-3-phenyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5411-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl (3-phenyloxiranyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

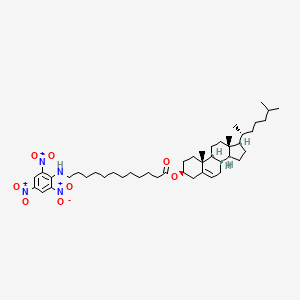

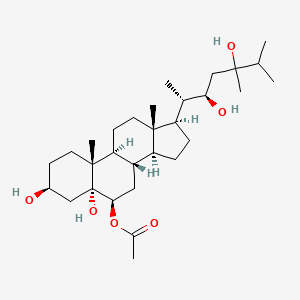

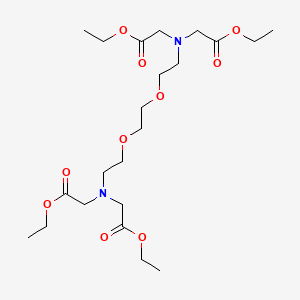

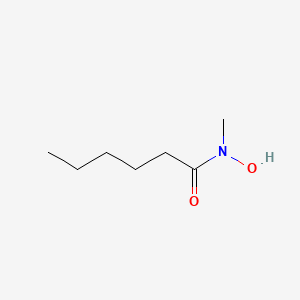

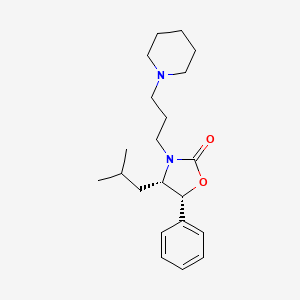

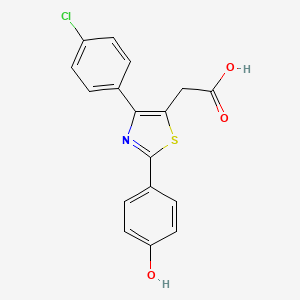

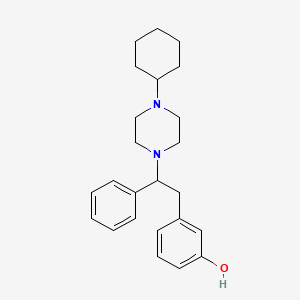

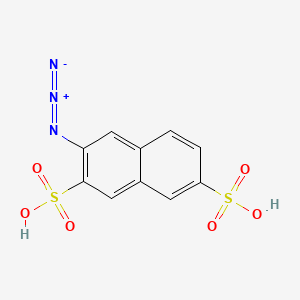

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of chalcone oxide?

A1: Chalcone oxide has a molecular formula of C15H12O2 and a molecular weight of 232.27 g/mol.

Q2: What spectroscopic data is available for chalcone oxide?

A2: Researchers commonly use techniques like FTIR, 1H NMR, 13C NMR, DEPT 135, and MS to characterize chalcone oxide. [] These techniques provide information about functional groups, molecular structure, and fragmentation patterns.

Q3: What is the significance of the trans configuration in chalcone oxide?

A3: The trans configuration in chalcone oxide, as indicated by the zero vicinal diaxial coupling constant, is significant because it confirms the molecule exists in a rigid 3-membered ring with a dihedral angle of ~90°. [] This rigidity can influence its interactions with other molecules.

Q4: How does chalcone oxide interact with soluble epoxide hydrolase (sEH)?

A4: Chalcone oxide acts as a potent and selective inhibitor of sEH. [] Studies suggest it forms a covalent bond with the enzyme, inhibiting its activity. This interaction is of particular interest due to the role of sEH in various physiological processes. [, ]

Q5: What structural features of chalcone oxide contribute to its sEH inhibitory activity?

A5: The α,β-epoxyketone moiety of chalcone oxide is crucial for its potent inhibition of sEH. Replacing the carbonyl group with a methylidene group significantly reduces inhibitory potency. Additionally, a 2'-hydroxyl group also diminishes inhibition, suggesting its role in binding to the enzyme's active site. []

Q6: How does the substitution pattern on the chalcone oxide affect its inhibitory potency against sEH?

A6: Studies show that electronic effects, particularly those influencing the ketone functionality and the para-substitution of the phenyl group attached to the epoxy C1, significantly impact inhibitory potency. Interestingly, these effects are reversed for the inhibitory potency of glycidol derivatives. []

Q7: What role does tyrosine play in the activity of epoxide hydrolases on chalcone oxide?

A7: Research suggests that tyrosine residues, specifically Tyr465 and Tyr381 in murine soluble EH, are crucial for the enzyme's catalytic activity on substrates like chalcone oxide. These tyrosines are thought to act as acid catalysts, activating the epoxide ring for hydrolysis. []

Q8: What are some applications of chalcone oxide in organic synthesis?

A8: Chalcone oxide is a versatile building block in organic synthesis. It can be used to synthesize various heterocyclic compounds, including imidazolidine-2,4-diones, 2-thioxoimidazolidin-4-ones, and pyrazol-4-ols. [, , ] It also serves as a starting material for synthesizing polyhydroxydihydroflavonols through a multi-step process involving oxidation and acid-catalyzed deprotection. []

Q9: How is chalcone oxide utilized in the synthesis of 1,2,3-triazole derivatives?

A9: Chalcone oxide serves as a key intermediate in the synthesis of N-2-aryl-substituted-1,2,3-triazoles. This synthesis involves a three-component domino reaction catalyzed by copper, starting with o-bromoacetophenones, aldehydes, and sodium azide. [] It is also used in a one-pot, three-component approach using azide-chalcone oxidative cycloaddition followed by post-triazole arylation. [, ]

Q10: How can chalcone oxide contribute to drug discovery efforts?

A10: Given its potent inhibition of sEH, chalcone oxide and its derivatives show promise in drug discovery, particularly for conditions where sEH activity is implicated. Research suggests potential applications in developing new anticancer agents and anti-amoebic drugs. [, ]

Q11: What are the environmental implications of using chalcone oxide?

A11: Currently, limited information exists regarding the environmental impact and degradation of chalcone oxide. Research is needed to assess its ecotoxicological effects and develop strategies for responsible use and disposal. []

Q12: What are some unexplored areas of chalcone oxide research?

A12: While research on chalcone oxide has provided valuable insights, several areas remain underexplored. These include:

Q13: What are the potential benefits of developing targeted drug delivery systems for chalcone oxide derivatives?

A13: Targeted drug delivery systems for chalcone oxide derivatives could offer several benefits, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethyl]-3-methylurea](/img/structure/B1216983.png)